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Compound of Interest

Compound Name: (3R,6R)-3,6-Octanediol

Cat. No.: B142056

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of predicted and expected spectroscopic data for the
chiral molecule (3R,6R)-3,6-Octanediol. Due to the limited availability of specific experimental
spectra in public databases, this document presents predicted Nuclear Magnetic Resonance
(NMR) data, typical Infrared (IR) absorption bands for secondary alcohols, and an expected
fragmentation pattern for Mass Spectrometry (MS). Detailed, generalized experimental
protocols for obtaining such data are also included to assist researchers in their laboratory
work.

Predicted and Expected Spectroscopic Data

The following tables summarize the predicted *H and 3C NMR chemical shifts, characteristic IR
absorption bands, and expected major mass spectral fragments for (3R,6R)-3,6-Octanediol.

It is critical to note that the NMR data presented here are predicted by computational
algorithms and have not been experimentally verified. Actual experimental values may differ.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectroscopic Data for (3R,6R)-3,6-Octanediol
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Predicted Chemical Shift

Protons Predicted Multiplicity
(ppm)

H1, H8 0.94 Triplet

H2, H7 1.45 Multiplet

H4, H5 1.55 Multiplet

H3, H6 3.65 Multiplet

OH Variable Singlet (broad)

Table 2: Predicted 3C NMR Spectroscopic Data for (3R,6R)-3,6-Octanediol

Carbon Predicted Chemical Shift (ppm)
C1,C8 10.1
Cc2,C7 30.5
C4, C5 39.0
C3, C6 72.5

Infrared (IR) Spectroscopy

As a secondary alcohol, (3R,6R)-3,6-Octanediol is expected to exhibit characteristic

absorption bands in its IR spectrum.

Table 3: Typical IR Absorption Bands for (3R,6R)-3,6-Octanediol
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Absorption Range

Functional Group Intensity Description
(cm™)
Hydrogen-bonded
O-H Stretch 3500 - 3200 Strong, Broad
hydroxyl group.
C-H Stretch 3000 - 2850 Strong Aliphatic C-H bonds.
Secondary alcohol C-
C-O Stretch 1150 - 1075 Strong

O bond.[1]

Mass Spectrometry (MS)

The mass spectrum of (3R,6R)-3,6-Octanediol, with a molecular weight of 146.23 g/mol , is
expected to show fragmentation patterns typical for alcohols.

Table 4: Expected Mass Spectrometry Data for (3R,6R)-3,6-Octanediol

m/z Proposed Fragment Notes

Molecular ion (M*), may be

146 [CsH1802]*
weak or absent.
128 [M - H20]* Loss of a water molecule.
Alpha-cleavage, loss of an
117 [M - C2Hs]* ]
ethyl radical.
87 [M - C4HoO]* Cleavage of the C4-C5 bond.
73 [CH(OH)CH2CHs]* Alpha-cleavage fragment.
59 [CH(OH)CH2CHs]* Alpha-cleavage fragment.
45 [CH(OH)CH3]* Further fragmentation.

Experimental Protocols

The following sections detail generalized methodologies for acquiring NMR, IR, and MS spectra
for a solid organic compound like (3R,6R)-3,6-Octanediol.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring *H and 3C NMR spectra.
e Sample Preparation:
o Weigh approximately 5-10 mg of the solid (3R,6R)-3,6-Octanediol.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls,
DMSO-de) in a clean, dry NMR tube.

o Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if
necessary.

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
e Instrument Setup and Data Acquisition:

o Insert the NMR tube into the spectrometer's probe.

o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve homogeneity and optimal resolution.

o For 'H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters
include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

o For 3C NMR, a proton-decoupled pulse sequence is typically used to simplify the
spectrum. A longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for
quaternary carbons.

» Data Processing:
o Apply a Fourier transform to the acquired free induction decay (FID).
o Phase correct the resulting spectrum.

o Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at
0.00 ppm).
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o Integrate the peaks in the tH NMR spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the acquisition of an FTIR spectrum for a solid sample using the thin
solid film method.[2]

e Sample Preparation:

o Place a small amount (a few milligrams) of solid (3R,6R)-3,6-Octanediol into a clean vial
or test tube.[2]

o Add a few drops of a volatile solvent in which the compound is soluble (e.g., methylene
chloride or acetone) to dissolve the solid.[2]

o Using a pipette, apply a drop of the solution onto the surface of a clean, dry salt plate
(e.g., NaCl or KBr).[2]

o Allow the solvent to completely evaporate, leaving a thin, even film of the solid sample on
the plate.[2]

o Data Acquisition:
o Place the salt plate in the sample holder of the FTIR spectrometer.
o Acquire a background spectrum of the clean, empty sample compartment.

o Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the
signal-to-noise ratio.

» Data Processing:

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to generate the final absorbance or transmittance spectrum.

o Identify and label the significant absorption bands.

Mass Spectrometry (MS)
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This protocol outlines the general procedure for obtaining an electron ionization (EI) mass
spectrum.

e Sample Introduction:

o

For a volatile solid, a direct insertion probe can be used.

[¢]

Place a small amount of the sample into a capillary tube at the end of the probe.

[e]

Insert the probe into the ion source of the mass spectrometer.

[e]

Gently heat the probe to volatilize the sample into the ion source.
¢ lonization and Mass Analysis:

o In the ion source, the gaseous sample molecules are bombarded with a beam of high-
energy electrons (typically 70 eV), causing ionization and fragmentation.

o The resulting positively charged ions are accelerated into the mass analyzer.

o The mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their
mass-to-charge ratio (m/z).

o Detection and Data Processing:
o An electron multiplier or other detector records the abundance of ions at each m/z value.

o The instrument's software generates a mass spectrum, which is a plot of relative ion
abundance versus m/z.

o Analyze the fragmentation pattern to deduce structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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